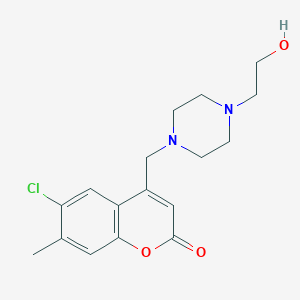
4-Amino-3-cyclopropylbenzonitrile
説明
4-Amino-3-cyclopropylbenzonitrile is a chemical compound with the formula C10H10N2 and a molecular weight of 158.20 g/mol .
Molecular Structure Analysis
The InChI code for 4-Amino-3-cyclopropylbenzonitrile is1S/C10H10N2/c11-6-7-1-4-10(12)9(5-7)8-2-3-8/h1,4-5,8H,2-3,12H2 . This indicates the presence of a cyclopropyl group attached to the benzene ring at the 3rd position and an amino group at the 4th position. Physical And Chemical Properties Analysis
4-Amino-3-cyclopropylbenzonitrile is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Antiviral Research
4-Amino-3-nitrobenzonitrile, a molecule structurally related to 4-Amino-3-cyclopropylbenzonitrile, has been studied for its potential in disrupting DNA/RNA helix formation, making it a candidate for antiviral prodrugs. Its base pairs with nucleobases like uracil, thymine, and cytosine were optimized and compared to natural Watson-Crick pairs. This research indicates the potential of 4-Amino-3-cyclopropylbenzonitrile in developing new antiviral therapies (Palafox et al., 2022).
Molecular Structure and Spectroscopy
The molecular structure and crystal packing of 4-aminobenzonitriles have been extensively studied, providing insights into the properties of 4-Amino-3-cyclopropylbenzonitrile. These studies focus on the structural characteristics and the behavior of molecules in various conditions, which are crucial for understanding their interactions in biological systems (Heine et al., 1994).
Cancer Research
Compounds similar to 4-Amino-3-cyclopropylbenzonitrile, like 4-aminobenzonitrile, have shown strong activity against colorectal and triple-negative breast cancer cells. This indicates the potential of 4-Amino-3-cyclopropylbenzonitrile in oncological research and its possible use in developing new cancer therapies (Pilon et al., 2020).
Excited State Dynamics in Chemistry
The electronic and infrared spectra of 4-aminobenzonitrile derivatives have been studied, revealing insights into their excited-state dynamics. This research helps in understanding the photochemical properties of similar compounds, including 4-Amino-3-cyclopropylbenzonitrile, which could be relevant in fields like photodynamic therapy (Sakota et al., 2001).
Safety and Hazards
The safety data sheet for 4-Amino-3-cyclopropylbenzonitrile indicates that it has the following hazard statements: H302, H312, H315, H318, H332, H335 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation.
Relevant Papers The search results did not yield any specific papers related to 4-Amino-3-cyclopropylbenzonitrile .
特性
IUPAC Name |
4-amino-3-cyclopropylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-7-1-4-10(12)9(5-7)8-2-3-8/h1,4-5,8H,2-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVFCHGIUDBMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-cyclopropylbenzonitrile | |
CAS RN |
787528-17-0 | |
| Record name | 4-amino-3-cyclopropylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)






![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)

